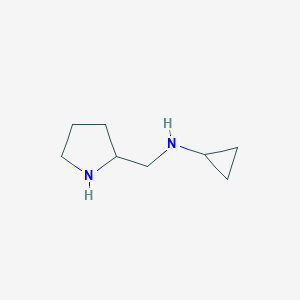

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C8H16N2 . It’s used for research purposes.

Molecular Structure Analysis

The molecular structure of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine consists of a cyclopropane ring attached to a pyrrolidine ring via a methylene bridge . The molecular weight of this compound is 140.23 g/mol.Physical And Chemical Properties Analysis

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine has a molecular weight of 140.23 g/mol. It has a complexity of 110 and a topological polar surface area of 24.1 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

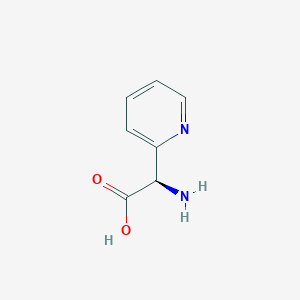

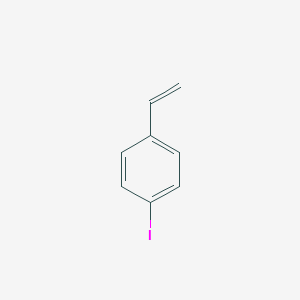

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be used in the synthesis of N-(pyridin-2-yl)amides, which are compounds with significant biological and therapeutic value. The synthesis process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene, providing a mild and metal-free method .

Formation of 3-Bromoimidazo[1,2-a]pyridines

This compound also plays a role in the formation of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions. These structures are valuable due to their versatile medicinal applications and can be further transformed into other skeletons .

Pharmacological Research

Due to its structural similarity to pyrrolidine and cyclopropane derivatives, N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is of interest in pharmacological research. It may serve as a pharmacophore, a part of a molecule responsible for its biological activity, in the development of new medications.

Toxicological Studies

The compound’s potential toxic effects are also a subject of scientific investigation. Understanding its mechanism of action and biological activity can contribute to safety assessments in drug development.

Chemical Education and Training

In academic settings, the synthesis and reactions involving N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can be used to teach advanced organic chemistry concepts, such as C–C bond cleavage and cyclization reactions .

Propiedades

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRSGQKTOVAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592615 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226215-03-7 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)